molecular formula C13H10ClF3N2 B8626765 2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine CAS No. 226905-70-0

2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine

Cat. No. B8626765
CAS RN: 226905-70-0
M. Wt: 286.68 g/mol
InChI Key: JJXBAYDNEICIIX-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine is a useful research compound. Its molecular formula is C13H10ClF3N2 and its molecular weight is 286.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

226905-70-0

Molecular Formula

C13H10ClF3N2

Molecular Weight

286.68 g/mol

IUPAC Name

2-chloro-5-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine

InChI

InChI=1S/C13H10ClF3N2/c1-8-7-18-12(14)19-11(8)6-9-3-2-4-10(5-9)13(15,16)17/h2-5,7H,6H2,1H3

InChI Key

JJXBAYDNEICIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1CC2=CC(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of zinc dust (2.5 g, 38 mmol) stirred in 25 mL of tetrahydrofuran were added 2 drops of 1,2-dibromoethane and the mixture was heated to reflux. The suspension was then cooled and 2 drops of trimethylsilyl chloride were added followed by portionwise addition of 3-(trifluoromethyl)benzyl bromide (6.0 g, 25 mmol) with heating. When the reaction temperature reached 55° C., a strong exotherm occurred and the reaction mixture was allowed to heat at reflux. The cooled reaction solution was decanted into a solution of 2,4dichloro-5-methylpyrimidine (3.3 g, 20 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.44 g, 0.63 mmol) stirring in 15 mL of tetrahydrofuran. Upon heating, the reaction mixture exothermed strongly again at 55° C. and was then heated to reflux. The reaction mixture was allowed to cool and partitioned between diethyl ether and water. The organic layer was separated, washed with 1 N aqueous hydrochloric acid and brine, dried over magnesium chloride and concentrated under reduced pressure to give a crude oil. Purification by flash chromatography on silica gel (15 to 25% ethyl acetate in hexane) yielded 2.4 g of the title compound of Step A as an oil. 1H NMR (CDCl3): δ8.35 (s, 1H), 7.60-7.35 (m, 4H), 4.15 (s, 2H), 2.25 (s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Seven

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